5-Chloropyridin-2-yl methanesulfonate
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Overview
Description
5-Chloropyridin-2-yl methanesulfonate is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a methanesulfonate group is attached to the 2-position of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-2-yl methanesulfonate typically involves the reaction of 5-chloropyridin-2-yl methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
5-Chloropyridin-2-yl methanol+Methanesulfonyl chloride→5-Chloropyridin-2-yl methanesulfonate+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridin-2-yl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The pyridine ring can undergo oxidation reactions to form pyridine N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
5-Chloropyridin-2-yl methanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Research: It is utilized in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloropyridin-2-yl methanesulfonate involves the alkylation of nucleophilic sites within the intracellular milieu . The methanesulfonate group undergoes fission, releasing a reactive intermediate that can alkylate nucleophilic sites such as DNA, proteins, and other biomolecules . This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with similar applications.
4-Chloropyridine: Used in the synthesis of various organic compounds.
Uniqueness
5-Chloropyridin-2-yl methanesulfonate is unique due to the presence of both a chlorine atom and a methanesulfonate group on the pyridine ring . This dual functionality allows it to participate in a wider range of chemical reactions compared to its isomers . Additionally, its specific reactivity makes it valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
CAS No. |
25171-74-8 |
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Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl) methanesulfonate |
InChI |
InChI=1S/C6H6ClNO3S/c1-12(9,10)11-6-3-2-5(7)4-8-6/h2-4H,1H3 |
InChI Key |
HGQKBEJHOTVBBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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